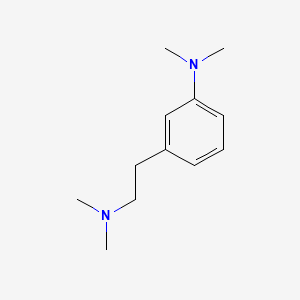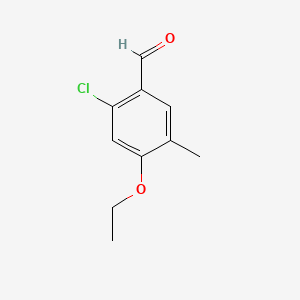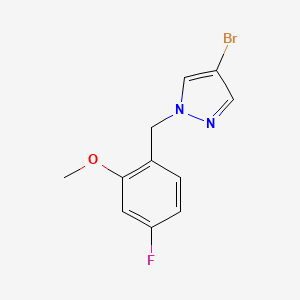
1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromoacetate with 5-hydroxybenzisoxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid
- 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
- Methyl 2-(benzo[d]isoxazol-3-yl)acetate
- 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid
Comparison: Ethyl 2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetate is unique due to the presence of the hydroxyl group at the 5-position of the isoxazole ring, which imparts distinct chemical and biological properties. This hydroxyl group enhances its ability to form hydrogen bonds, influencing its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
ethyl 2-(5-hydroxy-1,2-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)6-9-8-5-7(13)3-4-10(8)16-12-9/h3-5,13H,2,6H2,1H3 |
InChI-Schlüssel |
WLMDQKJYKCAVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NOC2=C1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)









